Neuronica

概要

説明

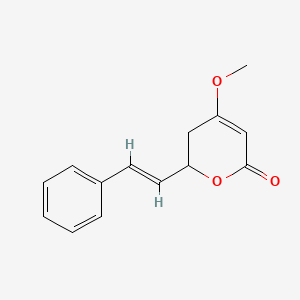

カバインは、カバ植物(Piper methysticum)の根に多く含まれる主要なカバラクトンです。これは、その不安解消作用、鎮静作用、抗痙攣作用で知られています。この化合物の化学式はC14H14O3であり、モル質量は230.263 g/molです 。カバインは、その鎮静効果のために南太平洋で伝統的に使用されており、現在ではその潜在的な治療用途について研究されています。

2. 製法

合成ルートと反応条件: カバインは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、4-メトキシ-2-ヒドロキシベンズアルデヒドとアセトフェノンを塩基の存在下で縮合させ、続いて環化させてピラノン環を形成するというものです 。反応条件は通常、エタノールやアセトンなどの溶媒と、水酸化ナトリウムなどの塩基の使用を伴います。

工業的生産方法: カバインの工業的生産には、通常、エタノールやアセトンなどの溶媒を使用してカバの根を抽出することが含まれます。溶媒を含まない抽出物はその後、精製され、錠剤やカプセルなどの最終製品にパッケージ化されます .

科学的研究の応用

準備方法

Synthetic Routes and Reaction Conditions: Kavain can be synthesized through various chemical reactions. One common method involves the condensation of 4-methoxy-2-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions typically involve the use of solvents like ethanol or acetone and a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of kavain often involves the extraction of kava root using solvents like ethanol or acetone. The solvent-free extract is then purified and packaged into the final product, such as tablets or capsules .

化学反応の分析

反応の種類: カバインは、以下を含むさまざまな化学反応を起こします。

酸化: カバインは酸化されて12-ヒドロキシカバインを生成することができます。これは、その代謝経路における重要なステップです.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬は、制御された条件下で使用されます。

主要な生成物:

酸化: 12-ヒドロキシカバイン

還元: ジヒドロカバイン

4. 科学研究への応用

カバインは、さまざまな科学研究への応用があります。

化学: カバインとそのアナログは、その独特の化学構造と薬理学的特性により、薬物候補として潜在的な可能性について研究されています.

生物学: 研究は、イオンチャネルや神経伝達物質受容体など、カバインの細胞標的への影響に焦点を当てています.

医学: カバインは、その不安解消作用、鎮静作用、抗痙攣作用について調査されています。

産業: カバインは、リラックスを促進し、ストレスを軽減することを目的とした、ダイエットサプリメントやハーブ療法の製造に使用されています.

作用機序

カバインは、複数の機序を通じてその効果を発揮します。

イオンチャネルの調節: カバインは、電位依存性ナトリウムチャネルとカルシウムチャネルと相互作用し、血管平滑筋の収縮を弱めます.

GABA受容体の調節: カバインは、GABA-A受容体に結合することによって、γ-アミノ酪酸(GABA)の効果を増強し、抑制性神経伝達を強化します.

モノアミンオキシダーゼの阻害: カバインは、モノアミンオキシダーゼAとBを阻害し、セロトニン、ノルエピネフリン、ドーパミンシグナルを調節します.

6. 類似の化合物との比較

カバインは、ジヒドロカバイン、メチスティシン、ヤンゴニンなどの他のカバラクトンと比較されます。

カバインは、GABA-A受容体の強力な調節とモノアミンオキシダーゼの阻害能力により、さまざまな治療の可能性を持つユニークな化合物として際立っています。

類似化合物との比較

Kavain is compared with other kavalactones, such as dihydrokavain, methysticin, and yangonin:

Dihydrokavain: Structurally similar to kavain, with the only difference being the loss of a double bond at the C7 position.

Methysticin: Another kavalactone with anxiolytic properties, but with different molecular targets and pathways.

Yangonin: Known for its affinity for cannabinoid receptors, providing unique effects compared to kavain.

Kavain stands out due to its potent modulation of GABA-A receptors and its ability to inhibit monoamine oxidases, making it a unique compound with diverse therapeutic potential.

特性

IUPAC Name |

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904756 | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-48-4, 1635-33-2, 500-64-1 | |

| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kavain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kawain (+-)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Kavain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAWAIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Blink Reflex Studies: EMGWorkplace software on the Neuronica 4 device is validated for evaluating the blink reflex, aiding in diagnosing facial nerve disorders [].

- Somatosensory Evoked Potential (SSEP) Recordings: this compound 4 is utilized for recording SSEPs, with research focusing on optimizing recording protocols for the posterior tibial nerve [].

- Intraoperative Neurophysiological Monitoring (IONM): this compound 5, equipped with specialized software, allows for transcranial electrical stimulation and multimodal IONM during spinal surgeries [].

- Data Acquisition in Smart Agriculture: While not directly related to clinical neurophysiology, one study utilizes a "BLESensor node" developed in the "this compound Lab" for environmental monitoring in agriculture [].

Q1: What are the main applications of this compound devices in clinical neurophysiology?

A1: this compound devices are utilized in various clinical neurophysiology applications, including blink reflex studies for diagnosing facial nerve disorders [], recording somatosensory evoked potentials (SSEPs) [], and intraoperative neurophysiological monitoring (IONM) during spinal surgeries [].

Q2: What are the advantages of using the EMGWorkplace software on the this compound 4 device for blink reflex studies?

A2: The EMGWorkplace software on this compound 4 has been validated for blink reflex studies and demonstrated comparable results to previous software versions []. This suggests its reliability and suitability for clinical practice in evaluating facial nerve function.

Q3: How does this compound 5 contribute to intraoperative neurophysiological monitoring?

A3: this compound 5, coupled with specialized software, enables transcranial electrical stimulation and multimodal IONM during spinal surgeries []. This allows for real-time monitoring of motor and sensory pathways, providing crucial information to surgeons and potentially improving patient outcomes.

Q4: Are there any applications of this compound technology outside of clinical neurophysiology?

A4: Although primarily focused on neurophysiology, one study mentions the development of a "BLESensor node" within the "this compound Lab" for environmental monitoring in agriculture []. This suggests potential applications of their technological expertise in other fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。